

Oditrasertib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oditrasertib (also known as SAR443820 and DNL788) is a potent, selective, and reversible inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) that was developed for the treatment of neuroinflammatory and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS). As a brain-penetrant small molecule, Oditrasertib was designed to modulate the detrimental downstream effects of RIPK1 activation, including inflammation and programmed cell death (necroptosis). Despite its promising preclinical profile, clinical development was halted due to a lack of efficacy in Phase 2 trials.[1] This technical guide provides a comprehensive overview of Oditrasertib's chemical properties, a plausible synthesis pathway based on related patent literature, its mechanism of action within the RIPK1 signaling cascade, and a summary of its biological activity and clinical trial outcomes.

Chemical Structure and Properties

Oditrasertib is a complex heterocyclic molecule. Its structure is formally claimed in patent WO2018213632A1, filed by Denali Therapeutics.[2]

- IUPAC Name: 4-(3,3-difluoro-2,2-dimethylpropanoyl)-3,5-dihydro-2H-pyrido[3,4-f][3] [4]oxazepine-9-carbonitrile
- Molecular Formula: C14H15F2N3O2



Molecular Weight: 295.28 g/mol

• CAS Number: 2252271-93-3

Table 1: Physicochemical Properties of Oditrasertib

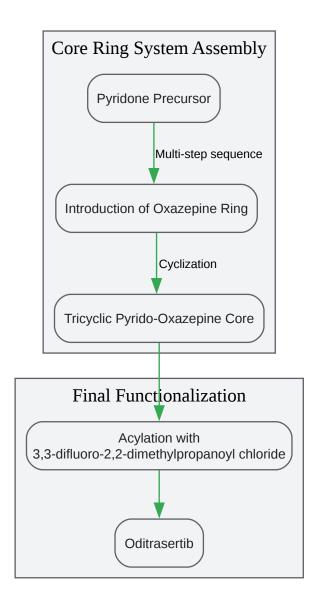
Property	Value	Source
Molecular Formula	C14H15F2N3O2	PubChem
Molecular Weight	295.28 g/mol	PubChem
XLogP3	1.3	PubChem
Hydrogen Bond Donors	0	PubChem
Hydrogen Bond Acceptors	5	PubChem
Rotatable Bond Count	2	PubChem

Synthesis Pathway

The precise, step-by-step synthesis of **Oditrasertib** is proprietary information detailed within patent WO2018213632A1.[2] A generalized, plausible synthetic route for molecules of this class typically involves the construction of the core tricyclic pyrido-oxazepine system, followed by acylation. The synthesis would likely culminate in the introduction of the difluoro-dimethylpropanoyl group, a moiety often used in medicinal chemistry to enhance metabolic stability and potency.

Below is a conceptual workflow for the synthesis of **Oditrasertib**.





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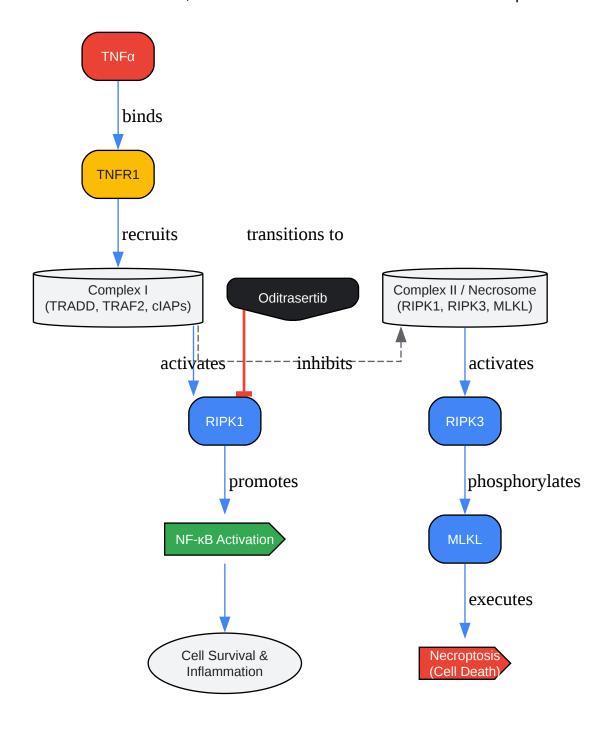
Caption: Conceptual Synthesis Workflow for Oditrasertib.

Signaling Pathway and Mechanism of Action

Oditrasertib functions as a potent inhibitor of RIPK1 kinase activity. RIPK1 is a critical signaling node that regulates cellular responses to inflammatory stimuli, such as tumor necrosis factor (TNF). Depending on the cellular context and post-translational modifications, RIPK1 can initiate pro-survival signaling through NF-κB or trigger programmed cell death pathways, including apoptosis and a regulated form of necrosis known as necroptosis.



In neurodegenerative diseases, the overactivation of RIPK1 is believed to contribute to chronic inflammation and neuronal death.[3] **Oditrasertib** binds to the ATP-binding pocket of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors like RIPK3 and MLKL, which are essential for the execution of necroptosis.



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Caption: RIPK1 Signaling Pathway and Inhibition by **Oditrasertib**.



Quantitative Data

Oditrasertib demonstrated high potency in preclinical assays. However, this did not translate to clinical efficacy in Phase 2 trials.

Table 2: In Vitro Potency of Oditrasertib

Assay	Cell Type	IC50 (nM)	Source
RIPK1 Inhibition	Human PBMCs	3.16	MedchemExpress[2]
RIPK1 Inhibition	iPSC-derived Microglia	1.6	MedchemExpress[2]

Table 3: Summary of Phase 2 Clinical Trial Outcomes

Trial Identifier	Disease	Key Details	Primary Endpoint	Outcome	Source
NCT0563054 7 (K2 Study)	Multiple Sclerosis	N=174; Randomized, double-blind, placebo- controlled for 48 weeks.[3]	Change in serum Neurofilamen t Light Chain (NfL) levels. [3]	Failed to meet primary endpoint; no significant difference in NfL levels compared to placebo.[5][6]	Multiple Sclerosis News Today, [3] Fierce Biotech[5]
HIMALAYA Study	Amyotrophic Lateral Sclerosis (ALS)	Randomized, placebo- controlled study.	Change in ALS Functional Rating Scale- Revised (ALSFRS-R).	Failed to meet primary endpoint.[5]	Fierce Biotech[5]

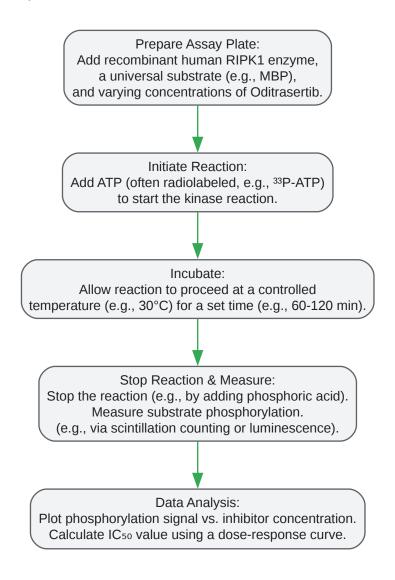
Experimental Protocols



Detailed experimental protocols are proprietary. The following sections describe the general methodologies based on publicly available information and standard practices in the field.

RIPK1 Kinase Inhibition Assay (Generalized Protocol)

A common method to determine the potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.



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Caption: Generalized Workflow for a RIPK1 Kinase Inhibition Assay.

Phase 2 Clinical Trial Protocol (NCT05630547 - MS)



- Study Design: A multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of **Oditrasertib**.[3][4]
- Participants: 174 adults (ages 18-60) with relapsing-remitting, secondary progressive, or primary progressive MS.[3][7]
- Treatment Protocol:
 - Double-Blind Period (48 weeks): Participants were randomly assigned to receive either oral Oditrasertib tablets or a matching placebo.[4]
 - Open-Label Extension (up to 96 weeks): Following the initial 48-week period, all participants were eligible to receive **Oditrasertib**.[4]
- Primary Outcome Measure: The primary endpoint was the change in serum neurofilament light chain (NfL) levels from baseline to week 48. NfL is a biomarker of neuro-axonal damage.[3][5]
- Secondary Outcome Measures: Key secondary endpoints included measures of brain lesions on MRI, disability progression (EDSS), brain volume changes, motor function, and safety/tolerability.[3][8]

Conclusion

Oditrasertib is a well-characterized, potent, and brain-penetrant inhibitor of RIPK1. Its development was supported by a strong scientific rationale targeting the roles of RIPK1 in inflammation and necroptosis in neurodegenerative diseases. While demonstrating high potency in preclinical models, **Oditrasertib** ultimately failed to show clinical benefit in Phase 2 trials for both MS and ALS, leading to the discontinuation of its development.[1][5] The data and methodologies presented in this guide offer valuable insights for researchers in the fields of kinase inhibitor development and neuroinflammation, highlighting the persistent challenges of translating preclinical potency into clinical efficacy.

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